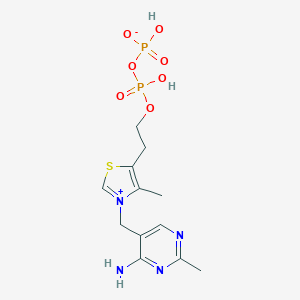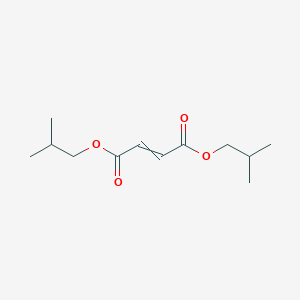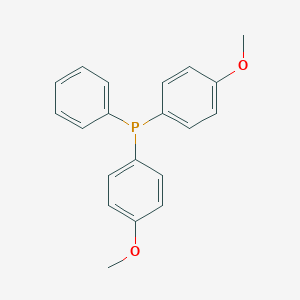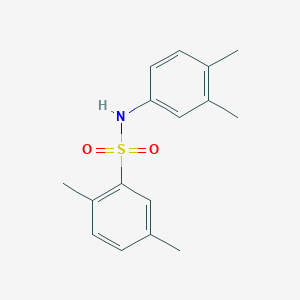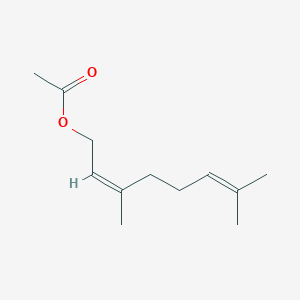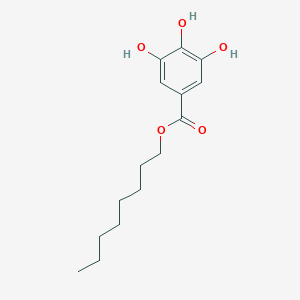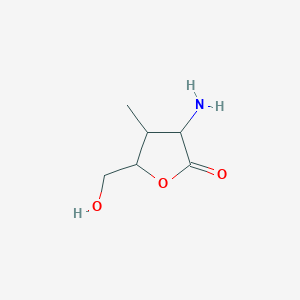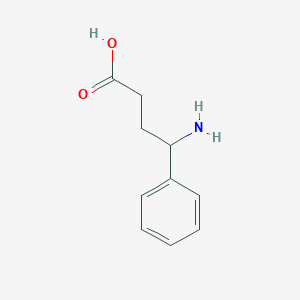
4-Amino-4-phenylbutanoic acid
Overview
Description
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-4-phenylbutanoic acid consists of a phenyl group attached to a four-carbon chain, with an amino group on the fourth carbon .Physical And Chemical Properties Analysis
4-Amino-4-phenylbutanoic acid is a solid at room temperature. It has a predicted melting point of 259.02°C and a predicted boiling point of 332.3°C at 760 mmHg. Its predicted density is 1.2 g/cm³, and it has a refractive index of n20D 1.56 .Scientific Research Applications
Neurotransmission Studies
4-Amino-4-phenylbutanoic acid: is often studied as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs . These analogs are significant in the study of neurotransmission, as GABA is the primary inhibitory neurotransmitter in the central nervous system. Research in this area can lead to a better understanding of neurological disorders and the development of new treatments.
Polymer Synthesis
This compound has potential applications in polymer science due to its ability to form polymers . Polymers derived from 4-Amino-4-phenylbutanoic acid could have unique properties suitable for industrial applications, such as creating new materials with specific mechanical strengths or thermal resistances.
Antimicrobial Agents
Modifications of 4-Amino-4-phenylbutanoic acid have been explored to enhance the selective antimicrobial and antibiofilm activities of peptides . This is particularly relevant in the development of new treatments against drug-resistant bacteria, offering a promising strategy for combating resistant pathogens.
Endoplasmic Reticulum Stress Inhibition
4-Amino-4-phenylbutanoic acid derivatives, such as 4-Phenylbutyric acid (4-PBA) , have been used as selective inhibitors of endoplasmic reticulum stress (ERS) . ERS is implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders. Inhibiting ERS can be a therapeutic strategy for these conditions.
Bioactive Peptide Development
The substitution of amino acids in bioactive peptides with derivatives of 4-Amino-4-phenylbutanoic acid can result in enhanced properties . For instance, substituting leucine residues in antimicrobial peptides can increase their selectivity and reduce cytotoxicity, making them more effective as therapeutic agents.
Neuroprotective Agents
Research into GABA analogs derived from 4-Amino-4-phenylbutanoic acid may lead to the development of neuroprotective agents . These agents could potentially be used to treat neurodegenerative diseases by protecting neurons from damage or death.
Mechanism of Action
Target of Action
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . The primary targets of this compound are the GABA receptors in the brain .
Mode of Action
Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
Phenibut affects the GABAergic pathway, which is one of the major inhibitory neurotransmission pathways in the brain . By acting as a GABA B receptor agonist, it enhances the inhibitory effects of GABA in the brain . This results in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, and mood enhancement .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . It has a minimal metabolism in the liver, and its metabolites are inactive . The onset of action of Phenibut has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . It is excreted in the urine, with 63% of the dose being unchanged .
Result of Action
The molecular and cellular effects of Phenibut’s action include decreased neuronal excitability, leading to sedation, anxiolysis, and mood enhancement . Some studies also report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of Phenibut. Additionally, factors such as diet, individual metabolism, and concurrent use of other medications can also influence the action and efficacy of Phenibut .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLDIVWWGHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307224 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylbutanoic acid | |
CAS RN |
1011-60-5 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-amino-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-60-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



